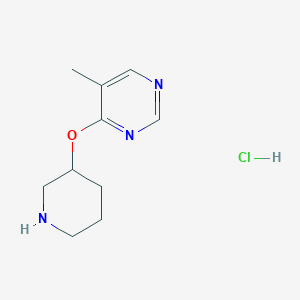
5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride is a useful research compound. Its molecular formula is C10H16ClN3O and its molecular weight is 229.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships (SAR) and Drug Development
Pyrimidines, including derivatives like 5-Methyl-4-(piperidin-3-yloxy)pyrimidine hydrochloride, are key scaffolds in drug discovery. Their utility in developing therapeutics is attributed to their ability to modulate various biological targets. For instance, the incorporation of functional groups such as piperidine and pyrimidine into molecules has been linked to antidepressant effects by targeting the 5-HT1A receptor, a critical protein in the serotonin system involved in depression and the response to antidepressants (Wang et al., 2019). The presence of piperidine and pyrimidine groups in drugs suggests that 5-Methyl-4-(piperidin-3-yloxy)pyrimidine hydrochloride could have potential applications in exploring new antidepressants.
Synthetic and Medicinal Chemistry
In synthetic chemistry, the pyrimidine core is recognized for its broad synthetic applications and bioavailability. Research on pyrimidine scaffolds, like the one in 5-Methyl-4-(piperidin-3-yloxy)pyrimidine hydrochloride, has shown a wide range of applicability due to their structural diversity and role in developing lead molecules for medicinal purposes (Parmar et al., 2023). The exploration of hybrid catalysts for the synthesis of such compounds underscores their significance in pharmaceutical industries.
Pharmacophore Design
Compounds with pyrimidine and piperidine structures are known for their selective inhibition properties in biological systems. For example, inhibitors targeting the p38 mitogen-activated protein (MAP) kinase, a key enzyme responsible for proinflammatory cytokine release, often feature pyrimidine and imidazole scaffolds. This highlights the potential of 5-Methyl-4-(piperidin-3-yloxy)pyrimidine hydrochloride in contributing to the design of selective enzyme inhibitors (Scior et al., 2011).
Anti-inflammatory Research
The exploration of pyrimidines in anti-inflammatory research has been significant. Pyrimidines exhibit potent anti-inflammatory activities by inhibiting the expression and activities of key inflammatory mediators. Given its structural features, 5-Methyl-4-(piperidin-3-yloxy)pyrimidine hydrochloride may contribute to understanding the molecular basis of inflammation and the development of novel anti-inflammatory drugs (Rashid et al., 2021).
Propiedades
IUPAC Name |
5-methyl-4-piperidin-3-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-8-5-12-7-13-10(8)14-9-3-2-4-11-6-9;/h5,7,9,11H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHPRHFYRQDWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1OC2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2624755.png)
![3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B2624756.png)
![N-(2,6-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2624757.png)
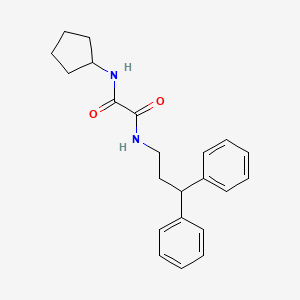
![4-Cyclobutyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2624760.png)
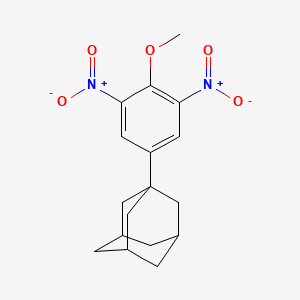
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2624763.png)
![3-(trifluoromethyl)-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2624764.png)
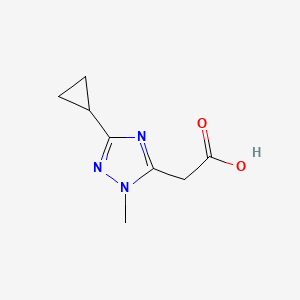
![1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2624768.png)
![4-methyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2624769.png)
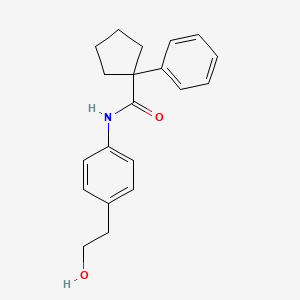
![[4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2624776.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2624777.png)
